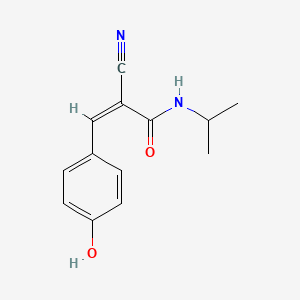

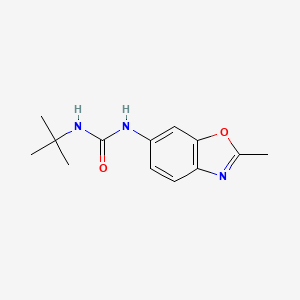

5-(1-Adamantyl)-2-hydroxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The adamantyl group is a common structural motif in medicinal chemistry due to its unique properties. It is a bulky, three-dimensional structure that can enhance the lipophilicity of a compound, which can improve its pharmacokinetic properties .

Molecular Structure Analysis

The adamantyl group is a three-dimensional, cage-like structure composed of three fused cyclohexane rings. This gives it a unique, rigid structure that can influence the properties of the compounds it’s part of .Chemical Reactions Analysis

Adamantyl derivatives can undergo a variety of chemical reactions. For example, they can participate in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis

The adamantyl group is known for its unique physical and chemical properties. It is highly lipophilic, which can improve the pharmacokinetic properties of the compounds it’s part of. It also has a rigid, three-dimensional structure that can influence the properties of these compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Magnetic Properties and Structural Characterization : A study by Yang and Li (2011) delved into the synthesis and magnetic properties of novel manganese(III) clusters, using a polydentate hydroxy-rich Schiff base ligand derived from 2-hydroxybenzaldehyde. This research highlighted the compound's role in forming a unique hexanuclear complex with magnetic applications, showcasing an unprecedented structural type in manganese chemistry (Yang & Li, 2011).

Catalytic Applications : Sutradhar et al. (2016) reported the synthesis of Fe(III) and Co(III) complexes using Schiff bases derived from 2-hydroxybenzaldehyde, which acted as catalysts in the microwave-assisted oxidation of alcohols. This study signifies the importance of such compounds in enhancing the efficiency and selectivity of oxidation processes, beneficial in various synthetic applications (Sutradhar et al., 2016).

Antimicrobial and Anti-HIV Activities

Antimicrobial and Anti-Inflammatory Activities : Research by Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, demonstrating potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as significant anti-inflammatory effects. These findings underline the potential of derivatives of 5-(1-Adamantyl)-2-hydroxybenzaldehyde in developing new antimicrobial agents (Al-Abdullah et al., 2014).

Anti-HIV-1 Activity : El-Emam et al. (2004) explored the synthesis of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and their activity against HIV-1, showcasing significant reductions in viral replication. This research emphasizes the compound's relevance in the search for novel antiviral drugs (El-Emam et al., 2004).

Material Science and Electrochemistry

Liquid Crystalline and Fire Retardant Properties : Jamain et al. (2020) investigated the synthesis of novel liquid crystalline molecules based on a cyclotriphosphazene core, incorporating Schiff base and amide linking units derived from 2-hydroxybenzaldehyde. Their study highlighted the potential of these compounds in material science, particularly in developing fire retardant materials (Jamain et al., 2020).

Electrocatalytic Activity : Pariente et al. (1996) focused on the electrodeposition of redox-active films from dihydroxybenzaldehydes, including analogs related to this compound. These films demonstrated electrocatalytic activity towards NADH oxidation, suggesting their utility in biosensor development (Pariente et al., 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(1-adamantyl)-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c18-10-14-6-15(1-2-16(14)19)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,10-13,19H,3-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOABTLXHWKNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

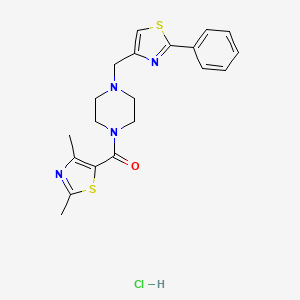

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)

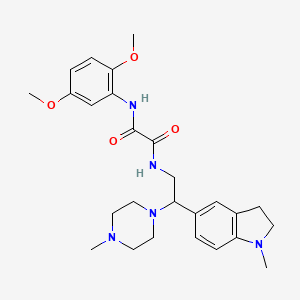

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2675922.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide](/img/structure/B2675923.png)

![4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine](/img/structure/B2675925.png)

![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)

![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)